2,4-dichloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and benzoxazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: shares structural similarities with other benzoxazole derivatives and dichlorophenyl compounds.
Uniqueness
- The unique combination of the dichlorophenyl and benzoxazole moieties in this compound gives it distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C21H14Cl2N2O3 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-11-3-2-4-18-19(11)25-21(28-18)15-9-14(5-6-17(15)26)24-10-12-7-13(22)8-16(23)20(12)27/h2-10,26-27H,1H3 |
InChI Key |
XJANARCTSDPDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)O |
Origin of Product |
United States |
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